N-tert-butyl-2-(2-chloro-N-ethylacetamido)acetamide
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Overview
Description
Mechanism of Action
Mode of Action
Based on its structure, it might interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways that N-tert-butyl-2-(2-chloro-N-ethylacetamido)acetamide affects .
Preparation Methods
The synthesis of N-tert-butyl-2-(2-chloro-N-ethylacetamido)acetamide typically involves the reaction of tert-butyl ethanol with chloroacetic acid under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane, ethyl acetate, or methanol, and the process is carried out at specific temperatures and pressures to ensure optimal yield .
Chemical Reactions Analysis
N-tert-butyl-2-(2-chloro-N-ethylacetamido)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-tert-butyl-2-(2-chloro-N-ethylacetamido)acetamide has several scientific research applications:
Chemistry: It is used as an acylation reagent and a catalyst for oxidation reactions in organic synthesis.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various medicinal compounds.
Industry: The compound is employed in the manufacture of pesticides, dyes, and other industrial chemicals.
Comparison with Similar Compounds
N-tert-butyl-2-(2-chloro-N-ethylacetamido)acetamide can be compared with similar compounds such as N-(tert-butyl)-2-chloroacetamide . While both compounds share structural similarities, this compound exhibits unique properties and reactivity due to the presence of the ethylacetamido group, which distinguishes it from other related compounds .
Similar Compounds
Properties
IUPAC Name |
N-tert-butyl-2-[(2-chloroacetyl)-ethylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O2/c1-5-13(9(15)6-11)7-8(14)12-10(2,3)4/h5-7H2,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLPIADPWGEVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC(C)(C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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